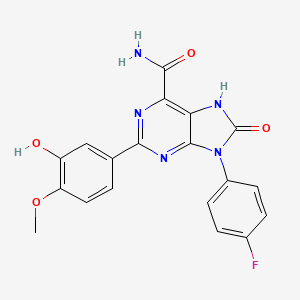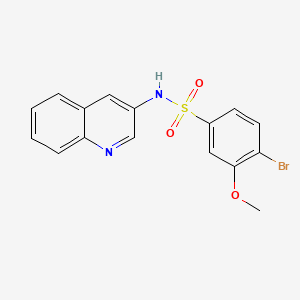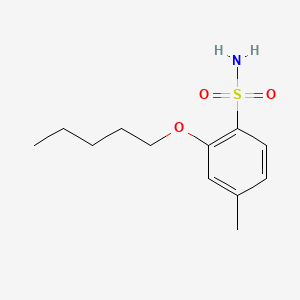
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy-methoxyphenyl group, and a purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 3-hydroxy-4-methoxybenzaldehyde, and guanine.
Condensation Reaction: The 4-fluoroaniline is reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with guanine under acidic conditions to form the purine core.
Oxidation: The resulting compound is then oxidized to introduce the oxo group at the 8-position of the purine ring.
Amidation: Finally, the carboxamide group is introduced at the 6-position through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The fluorophenyl and hydroxy-methoxyphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, or enzymatic hydrolysis.
Major Products Formed
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biochemistry: Studies investigate its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes, receptors, and proteins, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to anti-cancer effects.
Pathways Involved: The compound can affect multiple cellular pathways, including apoptosis (programmed cell death), cell cycle regulation, and inflammatory responses. Its ability to modulate these pathways contributes to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
9-(4-chlorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
9-(4-bromophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
9-(4-methylphenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its bioavailability and efficacy compared to similar compounds with different substituents.
特性
分子式 |
C19H14FN5O4 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC名 |
9-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
InChI |
InChI=1S/C19H14FN5O4/c1-29-13-7-2-9(8-12(13)26)17-22-14(16(21)27)15-18(24-17)25(19(28)23-15)11-5-3-10(20)4-6-11/h2-8,26H,1H3,(H2,21,27)(H,23,28) |
InChIキー |
XHYFWIFXKHXDPU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B15106307.png)
![6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15106310.png)

![9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15106318.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15106324.png)

![N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15106330.png)
![N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15106331.png)
![2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B15106342.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15106348.png)
![4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B15106355.png)
![2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15106365.png)
![1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one](/img/structure/B15106369.png)
